2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromene core, a phenyl group, and a dimethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the three-component reaction involving malononitrile, aromatic aldehydes, and 1,3-indandione. This reaction is catalyzed by metal silicates, which provide high yields . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in binding to DNA and RNA, making it useful in genetic research.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to nucleic acids, proteins, and enzymes, affecting their function. The pathways involved include inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives like 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity. The presence of the dimethoxyphenyl group in 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it unique in its binding properties and biological effects .
H -pyrans withN
N : 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE : Syntheses and electrochemical properties of novel aminopyrimidinone derivatives : Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs : Thiazoles: having diverse biological activitiesProperties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C24H22N2O4/c1-28-19-9-8-15(11-20(19)29-2)22-17(13-25)24(26)30-21-12-16(10-18(27)23(21)22)14-6-4-3-5-7-14/h3-9,11,16,22H,10,12,26H2,1-2H3 |
InChI Key |
CUPPENCVKJJUIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N)OC |
Origin of Product |
United States |
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